3-(Pentamethyldisiloxanyl)propyl methacrylate
Overview
Description
3-(Pentamethyldisiloxanyl)propyl methacrylate is a chemical compound with the molecular formula C₁₂H₂₆O₃Si₂ and a molecular weight of 274.504 g/mol . It is a methacrylate ester containing a siloxane group, which imparts unique properties to the compound. This compound is commonly used in the synthesis of silicone-based materials and has applications in various fields, including coatings, adhesives, and biomedical devices.
Biochemical Analysis
Biochemical Properties
3-(Pentamethyldisiloxanyl)propyl methacrylate plays a significant role in biochemical reactions due to its unique structure. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain esterases, which hydrolyze the ester bond, releasing methacrylic acid and the corresponding alcohol. Additionally, the siloxane group can interact with proteins and enzymes that have affinity for silicon-containing compounds, potentially altering their activity and stability .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may affect the expression of genes involved in cell proliferation and differentiation, leading to changes in cell growth and development. Additionally, it can interact with cell membrane components, affecting membrane fluidity and permeability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. The compound may inhibit or activate enzymes by interacting with their active sites or allosteric sites. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or reactive chemicals. Long-term exposure to the compound may lead to cumulative effects on cellular processes, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects on cellular function, while at higher doses, it can exhibit toxic or adverse effects. For instance, high doses of the compound may lead to oxidative stress, inflammation, and cell death. Threshold effects are observed, where a specific dosage range results in significant changes in cellular and physiological responses .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can be metabolized by esterases, leading to the formation of methacrylic acid and the corresponding alcohol. These metabolites can further participate in metabolic reactions, affecting metabolic flux and metabolite levels. Additionally, the siloxane group can interact with enzymes involved in silicon metabolism, potentially influencing the overall metabolic profile of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins and organelles, affecting its localization and accumulation. The distribution of the compound within tissues can vary depending on its affinity for different cell types and extracellular matrix components .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, Golgi apparatus, or mitochondria, where it can exert its effects on cellular processes. The localization of the compound can also affect its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pentamethyldisiloxanyl)propyl methacrylate typically involves the reaction of 3-(Pentamethyldisiloxanyl)propyl alcohol with methacrylic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst, such as a strong acid (e.g., sulfuric acid) or a base (e.g., sodium hydroxide), to facilitate esterification. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors or batch reactors. The process involves the same basic principles as the laboratory synthesis but is optimized for higher yields and purity. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
3-(Pentamethyldisiloxanyl)propyl methacrylate undergoes various chemical reactions, including:
Polymerization: The methacrylate group readily participates in free radical polymerization, leading to the formation of polymers and copolymers.
Hydrolysis: The siloxane group can be hydrolyzed under acidic or basic conditions, resulting in the formation of silanols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the silicon atoms.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are employed.
Substitution: Nucleophiles like alcohols, amines, or thiols can be used under mild conditions.
Major Products Formed
Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.
Hydrolysis: Silanols and methacrylic acid or its derivatives.
Substitution: Substituted siloxanes with different functional groups.
Scientific Research Applications
3-(Pentamethyldisiloxanyl)propyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of silicone-based polymers and copolymers with unique properties such as flexibility, thermal stability, and hydrophobicity.
Biology: Employed in the development of biocompatible materials for medical devices, such as catheters and implants, due to its low toxicity and biocompatibility.
Medicine: Utilized in drug delivery systems and tissue engineering scaffolds to improve the mechanical properties and biocompatibility of the materials.
Mechanism of Action
The mechanism of action of 3-(Pentamethyldisiloxanyl)propyl methacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The methacrylate group participates in free radical polymerization, leading to the formation of long polymer chains. The siloxane group imparts flexibility and thermal stability to the resulting polymers. The molecular targets and pathways involved include the initiation, propagation, and termination steps of the polymerization process .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trimethoxysilyl)propyl methacrylate
- 3-(Methacryloyloxypropyl)tris(trimethylsiloxy)silane
- 3-(Methacryloyloxypropyl)dimethylchlorosilane
Comparison
3-(Pentamethyldisiloxanyl)propyl methacrylate is unique due to its combination of a methacrylate group and a siloxane group. This combination imparts both polymerizable and flexible properties to the compound, making it suitable for a wide range of applications. In contrast, similar compounds may have different functional groups or siloxane structures, leading to variations in their reactivity, stability, and applications .
Properties
IUPAC Name |
3-[dimethyl(trimethylsilyloxy)silyl]propyl 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O3Si2/c1-11(2)12(13)14-9-8-10-17(6,7)15-16(3,4)5/h1,8-10H2,2-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBTXZPDTSKZJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCC[Si](C)(C)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O3Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066322 | |
Record name | 3-(Pentamethyldisiloxanyl)propyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18151-85-4 | |
Record name | (3-Methacryloxypropyl)pentamethyldisiloxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18151-85-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 2-methyl-, 3-(1,1,3,3,3-pentamethyl-1-disiloxanyl)propyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018151854 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-methyl-, 3-(1,1,3,3,3-pentamethyl-1-disiloxanyl)propyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-(Pentamethyldisiloxanyl)propyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(pentamethyldisiloxanyl)propyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.201 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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